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Compound of Interest

Compound Name: 5-Methylisoxazole

Cat. No.: B1293550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

the 5-methylisoxazole scaffold in the synthesis of potent kinase inhibitors. The focus is on

inhibitors of c-Jun N-terminal kinase (JNK) and Vascular Endothelial Growth Factor Receptor 2

(VEGFR-2), two critical targets in oncology and inflammatory diseases.

Application Notes
The 5-methylisoxazole moiety is a versatile building block in medicinal chemistry, frequently

incorporated into kinase inhibitors due to its favorable properties. It can act as a bioisostere for

other aromatic rings, engage in hydrogen bonding, and provide a rigid scaffold to orient

substituents for optimal interaction with the ATP-binding pocket of kinases. Its metabolic

stability and synthetic tractability further enhance its utility in drug discovery.

Key Applications:

c-Jun N-terminal Kinase (JNK) Inhibitors: The 5-methylisoxazole core has been

successfully utilized to develop potent and selective JNK inhibitors. These compounds are

being investigated for their therapeutic potential in neurodegenerative diseases,

inflammatory disorders, and cancer. The isoxazole ring often serves as a central scaffold to

which various functional groups are attached to modulate potency and selectivity.
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: The 5-
methylisoxazole moiety is a key component of several VEGFR-2 inhibitors, including the

FDA-approved drug Lenvatinib. In these inhibitors, the 3-amino-5-methylisoxazole fragment

typically forms a urea or carbamate linkage, which is crucial for binding to the kinase.

VEGFR-2 is a primary mediator of angiogenesis, and its inhibition is a clinically validated

strategy for cancer treatment.[1]

Quantitative Data Summary
The following table summarizes the inhibitory activities of representative kinase inhibitors

incorporating the 5-methylisoxazole scaffold.

Compound ID Target Kinase IC50 (nM)
Cell-Based
Assay IC50
(µM)

Reference

Isoxazole 3 JNK3 - - [2]

Compound 27 JNK3 - 1.5 [2]

Lenvatinib VEGFR-2 1.3 - [3]

Signaling Pathways
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a major signaling cascade within the mitogen-

activated protein kinase (MAPK) family. It is activated by various stress stimuli, leading to the

regulation of cellular processes such as apoptosis, inflammation, and cell proliferation.[4]
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Caption: JNK Signaling Pathway and Point of Inhibition.

VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis,

the formation of new blood vessels. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes

and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell

proliferation, migration, and survival.[5]
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Caption: VEGFR-2 Signaling Pathway in Angiogenesis.

Experimental Protocols
Protocol 1: Synthesis of a 5-Methylisoxazole-based JNK
Inhibitor
This protocol describes a general method for the synthesis of a 3,4,5-trisubstituted isoxazole as

a JNK inhibitor, adapted from the literature.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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